molecular formula C13H20N2O2 B2907985 tert-butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate CAS No. 1893851-94-9

tert-butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate

Cat. No.: B2907985
CAS No.: 1893851-94-9
M. Wt: 236.315
InChI Key: BYIXVECTQBFJAP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

tert-Butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate: is a chemical compound with the molecular formula C12H18N2O2. It is commonly used in organic synthesis, particularly as a protecting group for amines. The compound is known for its stability and ease of removal under specific conditions, making it a valuable tool in various chemical reactions and processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate typically involves the reaction of tert-butyl carbamate with an appropriate amine. One common method is the reaction of tert-butyl carbamate with 3-(aminomethyl)-5-methylphenylamine in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like crystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Acidic conditions, various nucleophiles.

Major Products Formed:

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate is used as a protecting group for amines. It helps in preventing unwanted reactions at the amine site during multi-step synthesis processes .

Biology and Medicine: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals. It serves as an intermediate in the production of drugs and other therapeutic agents.

Industry: In the chemical industry, this compound is used in the manufacture of various chemical products, including polymers and resins. Its stability and ease of removal make it a valuable component in industrial chemical processes .

Mechanism of Action

The mechanism of action of tert-butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate primarily involves its role as a protecting group. The tert-butyl group provides steric hindrance, preventing reactions at the amine site. Under acidic conditions, the tert-butyl group can be cleaved, releasing the free amine for further reactions. This property is particularly useful in peptide synthesis and other complex organic syntheses .

Comparison with Similar Compounds

  • tert-Butyl carbamate
  • tert-Butyl N-[3-(aminomethyl)-5-fluorophenyl]carbamate
  • tert-Butyl N-[3-(methylamino)cyclobutyl]carbamate

Uniqueness: tert-Butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate is unique due to its specific structure, which provides a balance of stability and reactivity. The presence of the methyl group on the phenyl ring adds to its steric properties, making it distinct from other similar compounds. This uniqueness makes it particularly useful in specific synthetic applications where controlled reactivity is required .

Properties

IUPAC Name

tert-butyl N-[3-(aminomethyl)-5-methylphenyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2/c1-9-5-10(8-14)7-11(6-9)15-12(16)17-13(2,3)4/h5-7H,8,14H2,1-4H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYIXVECTQBFJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)OC(C)(C)C)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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